molecular formula C10H18N2O4 B2536494 (9AR)-octahydro-1H-pyrido[1,2-a]piperazine oxalic acid CAS No. 2055840-06-5

(9AR)-octahydro-1H-pyrido[1,2-a]piperazine oxalic acid

Cat. No.: B2536494
CAS No.: 2055840-06-5
M. Wt: 230.264
InChI Key: IZLXUBUCSXDDSG-DDWIOCJRSA-N
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Description

(9AR)-octahydro-1H-pyrido[1,2-a]piperazine oxalic acid is a complex organic compound that belongs to the class of heterocyclic compounds It features a fused ring system consisting of a pyrido[1,2-a]piperazine core, which is further complexed with oxalic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (9AR)-octahydro-1H-pyrido[1,2-a]piperazine oxalic acid typically involves multi-step organic synthesis. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the fused ring system.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The choice of method depends on the desired purity and yield of the final product. Optimization of reaction parameters such as temperature, pressure, and reaction time is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

(9AR)-octahydro-1H-pyrido[1,2-a]piperazine oxalic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

(9AR)-octahydro-1H-pyrido[1,2-a]piperazine oxalic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of (9AR)-octahydro-1H-pyrido[1,2-a]piperazine oxalic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

    Pyrido[1,2-a]piperazine derivatives: These compounds share a similar core structure but may have different substituents, leading to variations in their properties and applications.

    Oxalic acid derivatives: Compounds that contain the oxalic acid moiety but differ in their overall structure and reactivity.

Uniqueness

(9AR)-octahydro-1H-pyrido[1,2-a]piperazine oxalic acid is unique due to its specific fused ring system and the presence of oxalic acid. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(9aR)-2,3,4,6,7,8,9,9a-octahydro-1H-pyrido[1,2-a]pyrazine;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2.C2H2O4/c1-2-5-10-6-4-9-7-8(10)3-1;3-1(4)2(5)6/h8-9H,1-7H2;(H,3,4)(H,5,6)/t8-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZLXUBUCSXDDSG-DDWIOCJRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2CCNCC2C1.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN2CCNC[C@H]2C1.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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